1-Cbz-piperidine-4-carboxamidine oxalate
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Overview
Description
Preparation Methods
The synthesis of 1-Cbz-piperidine-4-carboxamidine oxalate involves several steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with cyanamide to yield benzyl 4-(diaminomethylene)piperidine-1-carboxylate. Finally, the product is treated with oxalic acid to form the oxalate salt .
Chemical Reactions Analysis
1-Cbz-piperidine-4-carboxamidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamidine group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperidine derivatives.
Scientific Research Applications
1-Cbz-piperidine-4-carboxamidine oxalate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cbz-piperidine-4-carboxamidine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Cbz-piperidine-4-carboxamidine oxalate can be compared with other similar compounds, such as:
Benzyl piperidine-1-carboxylate: This compound lacks the carboxamidine group, making it less reactive in certain chemical reactions.
Piperidine-4-carboxamidine: This compound does not have the benzyl protecting group, which can affect its stability and reactivity.
N-benzylpiperidine-4-carboxamide: This compound has an amide group instead of a carboxamidine group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications .
Biological Activity
1-Cbz-piperidine-4-carboxamidine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its synthesis, mechanism of action, biological effects, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzyl Piperidine-1-Carboxylate : Piperidine reacts with benzyl chloroformate.
- Reaction with Cyanamide : The intermediate is reacted with cyanamide to yield benzyl 4-(diaminomethylene)piperidine-1-carboxylate.
- Formation of Oxalate Salt : The product is treated with oxalic acid to form the oxalate salt.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate enzyme activity, leading to various biological effects. The precise pathways and targets depend on the context of its application.
Antimicrobial Activity
Research indicates that derivatives similar to 1-Cbz-piperidine-4-carboxamidine exhibit significant antimicrobial properties. For instance, compounds with piperidine structures have shown promising activity against Mycobacterium tuberculosis and other pathogens, suggesting that modifications in the piperidine framework can enhance efficacy .
Enzyme Inhibition
Studies have demonstrated that compounds related to 1-Cbz-piperidine-4-carboxamidine can inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed IC50 values as low as 0.22 µM against AChE, indicating potent inhibitory activity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity | Notes |
---|---|---|---|
Benzyl piperidine-1-carboxylate | Lacks carboxamidine group | Less reactive | Basic structure |
Piperidine-4-carboxamidine | No benzyl group | Moderate activity | More reactive |
N-benzylpiperidine-4-carboxamide | Amide instead of carboxamidine | Different properties | Less favorable for certain applications |
Case Studies
Several studies have explored the biological activities of compounds related to 1-Cbz-piperidine-4-carboxamidine:
- Inhibition Studies : A study demonstrated that modifications in the piperidine ring significantly affected antimicrobial potency against resistant strains of M. tuberculosis. Compounds with a piperidinothiosemicarbazone structure showed MIC values ranging from 0.5 to 4 µg/mL against resistant strains, indicating strong potential for further development .
- Enzyme Interaction : Molecular docking studies have revealed how similar compounds interact with enzyme binding sites, providing insights into their inhibition mechanisms. These studies are crucial for understanding how structural variations influence biological activity .
Properties
IUPAC Name |
benzyl 4-carbamimidoylpiperidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.C2H2O4/c15-13(16)12-6-8-17(9-7-12)14(18)19-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2,(H3,15,16);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOQWXLLPKSLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=N)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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